5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate
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Overview
Description
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure, which includes a benzoxepine ring fused with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepine ring and its subsequent fusion with the pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., ethanol, acetone). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.
Scientific Research Applications
5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(3-(Methylamino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl β-D-glucopyranosiduronic acid
- 1-Propanol, 3-(diethylamino)-
Uniqueness
What sets 5-(3-(Diethylamino)propyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate apart from similar compounds is its unique structure, which combines a benzoxepine ring with a pyridine ring. This unique structure may confer specific biological and chemical properties that are not present in other similar compounds, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
95968-70-0 |
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Molecular Formula |
C20H32Cl3N3O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylpropane-1,3-diamine;hydrate;trihydrochloride |
InChI |
InChI=1S/C20H27N3O.3ClH.H2O/c1-3-23(4-2)14-8-13-22-20-16-10-7-12-21-18(16)15-24-19-11-6-5-9-17(19)20;;;;/h5-7,9-12,20,22H,3-4,8,13-15H2,1-2H3;3*1H;1H2 |
InChI Key |
BDOAHRUKEKTHPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.O.Cl.Cl.Cl |
Origin of Product |
United States |
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